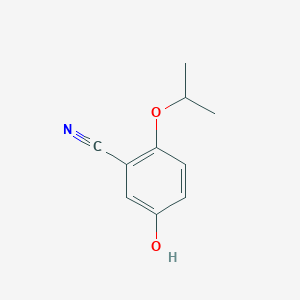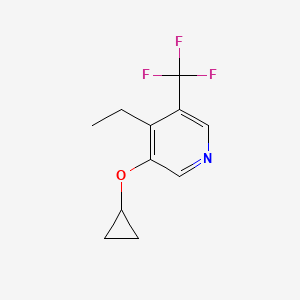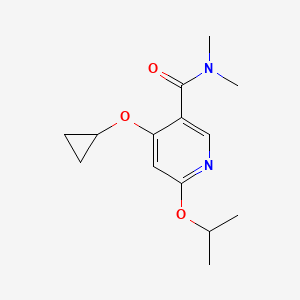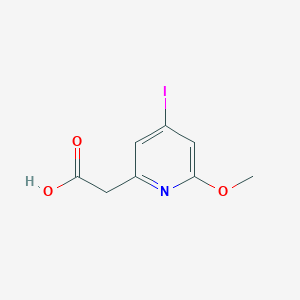
1-(3-Amino-5-bromopyridin-4-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-bromopyridin-4-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 3rd position and a bromine atom at the 5th position of the pyridine ring, with an ethanone group attached to the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-bromopyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-amino-4-pyridinyl ethanone using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-bromopyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Sodium azide, potassium cyanide, thiols; reactions often require polar aprotic solvents like dimethylformamide or acetonitrile and may be catalyzed by transition metals.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-5-bromopyridin-4-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials science for the development of novel compounds with desired properties.
Mechanism of Action
The mechanism by which 1-(3-Amino-5-bromopyridin-4-YL)ethanone exerts its effects is largely dependent on its interaction with molecular targets. The amino and bromine groups allow for specific binding to enzymes or receptors, potentially inhibiting or modulating their activity. The compound may also participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to its biological activity.
Comparison with Similar Compounds
1-(3-Aminopyridin-4-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(3-Amino-5-chloropyridin-4-yl)ethanone: Chlorine atom instead of bromine, which may alter its chemical properties and interactions.
1-(3-Amino-5-fluoropyridin-4-yl)ethanone:
Uniqueness: 1-(3-Amino-5-bromopyridin-4-YL)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
1-(3-amino-5-bromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,9H2,1H3 |
InChI Key |
KZUIFAFQUOGYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14849773.png)







![2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14849804.png)


